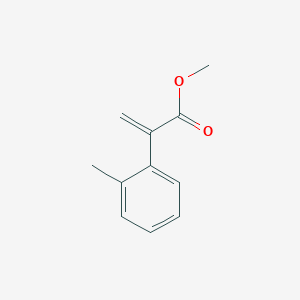

Methyl 2-(2-methylphenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups . Acrylates possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness .

Synthesis Analysis

Acrylates are synthesized from acrylate monomers. The monomers are esters containing vinyl groups, which are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group . This makes acrylates bifunctional in nature: the vinyl group is susceptible to polymerization, and the carbonyl group carries myriad functionality using alcohols or amines .Molecular Structure Analysis

The resulting polymers from acrylates are characterized by a high molecular weight. The physical and chemical properties of these polymers depend on the lateral substituents of the polymeric chains .Chemical Reactions Analysis

Acrylates are important class of polymers that are rubbery, soft, and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .Wissenschaftliche Forschungsanwendungen

Thermal Stabilization of Polymers

Methyl 2-(2-methylphenyl)acrylate demonstrates significant promise in the field of polymer stabilization. For instance, 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, a closely related compound, has been identified as an effective stabilizer for butadiene type polymers, particularly in oxygen-free environments. This stabilizing effect is attributed to a unique bifunctional mechanism involving polymer radical trapping by the acrylate group and subsequent stabilization through hydrogen transfer from phenolic hydroxyl groups (Yachigo et al., 1988). Similarly, further research has shown that structural factors of related phenols significantly influence the oxidative discoloration and thermal stability of polymers, with some derivatives demonstrating enhanced thermal stabilization effects and resistance to oxidative discoloration (Yachigo et al., 1993).

Polymerization Processes

In the area of polymer chemistry, this compound and its derivatives have been extensively studied. For example, the radical homopolymerization of certain derivatives has been shown to produce polymers with desirable properties such as high glass transition temperatures (Moszner et al., 2003). Other research has focused on the homopolymerization and copolymerization of methyl 2-(acyloxymethyl)acrylate derivatives, revealing unique polymerization behaviors and molecular weight characteristics (Kobatake et al., 1995).

Environmental and Health Applications

In environmental and health contexts, certain acrylate compounds, such as methyl acrylate, have been studied for their toxicity and biodegradability. These studies provide insight into the environmental impact and safety profile of related compounds, including this compound. Research has shown that some acrylate compounds exhibit limited biodegradability and possess low to moderate toxicity, indicating a potential for environmental persistence and health risks (Staples et al., 2000).

Advanced Material Synthesis

This compound derivatives have also been studied in the synthesis of advanced materials. For example, research has explored the use of certain derivatives in the photoinduced living radical polymerization of acrylates, leading to the development of well-defined polymers with narrow polydispersities and high control over molecular structure (Anastasaki et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 2-(2-methylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYFITDPZZERSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)

![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)

![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2755224.png)

![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)

![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)

![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)

![1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2755237.png)

![2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2755239.png)